molecular formula C9H18O B3029087 4-Propylcyclohexanol CAS No. 52204-65-6

4-Propylcyclohexanol

Cat. No. B3029087
CAS RN: 52204-65-6
M. Wt: 142.24 g/mol
InChI Key: YVPZFPKENDZQEJ-UHFFFAOYSA-N
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Description

4-Propylcyclohexanol is a chemical compound with the molecular formula C9H18O . It has a molecular weight of 142.24 . It is stored in a dry environment at temperatures between 2-8°C .


Synthesis Analysis

In a study, cis-4-propylcyclohexanol was prepared using a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, A94T/F147L/L199H/A202L) coupled with glucose dehydrogenase .


Molecular Structure Analysis

The InChI code for 4-Propylcyclohexanol is 1S/C9H18O/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3 . This indicates that the molecule consists of 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

4-Propylcyclohexanol is a liquid at room temperature . It has a density of 0.9±0.1 g/cm3 . The boiling point is 201.9±8.0 °C at 760 mmHg . The vapor pressure is 0.1±0.9 mmHg at 25°C . The enthalpy of vaporization is 51.0±6.0 kJ/mol . The flash point is 80.2±10.9 °C . The index of refraction is 1.461 .

Scientific Research Applications

Liquid Crystal Displays (LCDs)

Cis-4-propylcyclohexanol plays a crucial role in the production of LCDs. It serves as an intermediate in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol, which exhibits liquid crystalline properties. LCDs are integral components of electronic devices, and the demand for high-quality displays continues to grow. By providing a green and efficient method for producing cis-4-propylcyclohexanol, researchers contribute to the advancement of LCD technology .

Green Chemistry and Biotransformation

The efficient synthesis of cis-4-propylcyclohexanol using a mutant alcohol dehydrogenase (LK-TADH) coupled with glucose dehydrogenase demonstrates a green and sustainable approach. Researchers focus on biotransformation methods to reduce environmental impact and improve overall efficiency in chemical production .

Safety and Hazards

4-Propylcyclohexanol is classified as a dangerous substance. It has hazard statements H225, H302, H315, H319, and H335 . The safety information includes pictograms GHS02 and GHS07 . The precautionary statements are P261 and P305+P351+P338 .

Future Directions

The selective synthesis of cyclohexanol intermediates from lignin-based phenolics and diaryl ethers using hydrogen over supported metal catalysts is a potential future direction . This process could lead to the green production of cis-4-propylcyclohexanol as the key intermediate of trans-2-(4-propylcyclohexyl)-1,3-propanediol at an industrial level .

properties

IUPAC Name

4-propylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPZFPKENDZQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311691
Record name trans-4-Propylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylcyclohexanol

CAS RN

77866-58-1
Record name trans-4-Propylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 4-propyl-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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